Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Description
“Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate” is a complex chemical compound used in diverse scientific research. Its applications range from drug synthesis to materials science, making it a versatile and valuable tool in advanced studies. It is also known as “Pioglitazone Hydrochloride Impurity E” and has the molecular formula C20H25NO3 .
Molecular Structure Analysis
The molecular weight of “Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate” is 327.4 g/mol . The InChIKey is PGOQCGKYYXPSDW-UHFFFAOYSA-N . The Canonical SMILES is CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CCC(=O)OCC . A spectroscopic characterization study has reported bond angles at C31 position as C27 -C 31 -C 34 = 116.8/119.3°, C 27 -C 31 -C 29 = 117.5/117.9° and C 29 -C 31 -C 34 = 125.7/122.6° .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Polymorphism Characterization
Polymorphism in pharmaceutical compounds, closely related to Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, has been extensively studied for its implications in drug formulation and stability. A notable example is the investigation into two polymorphic forms of a structurally similar compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of polymorphic pharmaceuticals. This study employed capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopic methods to distinguish subtle structural differences between the polymorphs (Vogt et al., 2013).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, derivatives of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, have been explored. These compounds demonstrated varying levels of antimicrobial efficacy, with specific derivatives showing significant inhibition against bacteria and fungi. This research presents a promising avenue for the development of new antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Selective Hydrolysis
Selective hydrolysis studies, focusing on ethyl esters structurally related to Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, have provided insights into synthetic processes that could enhance the purity and safety of pharmaceutical products. The research illustrated a method for the selective removal of methanesulfonate esters, potentially applicable to the synthesis and purification of similar compounds (Chan, Cox, & Sinclair, 2008).
Crystal Structure Analysis
The crystal structure analysis of compounds related to Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate contributes to our understanding of their chemical behavior and potential pharmaceutical applications. For instance, the synthesis and crystal structure determination of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate provided valuable insights into the molecular arrangements that could influence the activity and solubility of similar compounds (Shang et al., 2011).
Herbicidal Activity
Exploring the herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates reveals the agricultural applications of compounds similar to Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate. These studies can lead to the development of new herbicides with specific action mechanisms, contributing to the management of weed resistance (Xu, Zhang, Wang, & Li, 2017).
properties
IUPAC Name |
ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-16-5-9-18(21-15-16)13-14-24-19-10-6-17(7-11-19)8-12-20(22)23-4-2/h5-7,9-11,15H,3-4,8,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOQCGKYYXPSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200261 | |
Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |
CAS RN |
868754-42-1 | |
Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868754-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RVO1NCOQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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